![molecular formula C10H20GeO4 B14233743 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane CAS No. 823180-77-4](/img/structure/B14233743.png)
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,9,15-Tetraoxa-8-germaspiro[77]pentadecane is a unique organogermanium compound characterized by its spiro structure, which includes four oxygen atoms and a germanium atom
Méthodes De Préparation
The synthesis of 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane typically involves the reaction of germanium tetrachloride with a suitable diol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the spiro structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other functional groups, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes and its use as a potential therapeutic agent.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing the efficacy of other drugs.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for selective interactions.
Comparaison Avec Des Composés Similaires
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane can be compared with other organogermanium compounds such as:
Germanium dioxide (GeO2): A simple inorganic germanium compound used in optics and electronics.
Tetramethylgermanium (Ge(CH3)4): An organogermanium compound used in the semiconductor industry.
Germanium sesquioxide (Ge2O3): Another organogermanium compound with potential medicinal applications.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
823180-77-4 |
|---|---|
Formule moléculaire |
C10H20GeO4 |
Poids moléculaire |
276.89 g/mol |
Nom IUPAC |
1,7,9,15-tetraoxa-8-germaspiro[7.7]pentadecane |
InChI |
InChI=1S/C10H20GeO4/c1-3-7-12-11(13-8-4-1)14-9-5-2-6-10-15-11/h1-10H2 |
Clé InChI |
APZAHYXEQCXSMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCO[Ge]2(OCC1)OCCCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


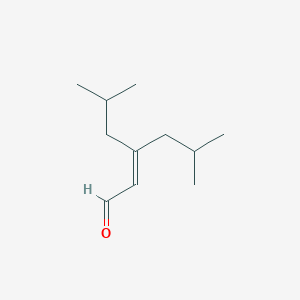

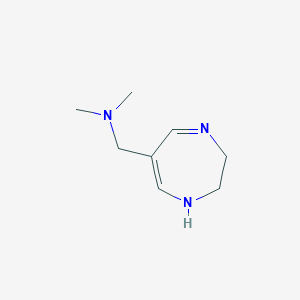

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)

![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
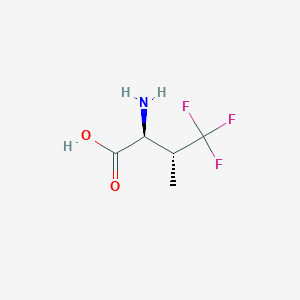
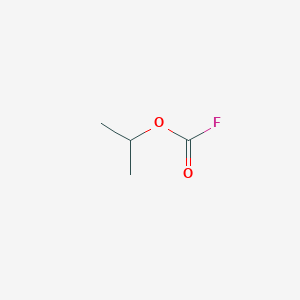
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
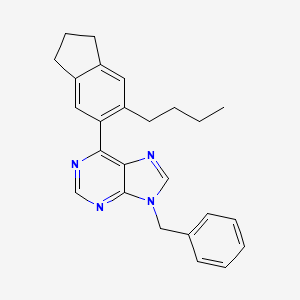
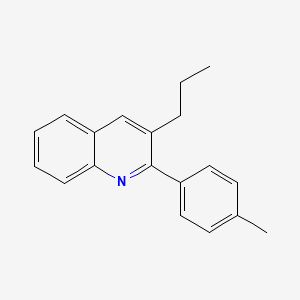
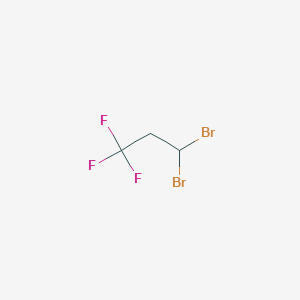
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
